4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride

Description

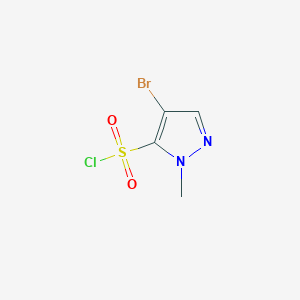

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H4BrClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.

Properties

IUPAC Name |

4-bromo-2-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOBUYXVWCWNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile. The sulfonylation step involves the reaction of the brominated pyrazole with chlorosulfonic acid or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines

Sulfonate Ester Derivatives: Formed by the reaction with alcohols

Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins, potentially leading to the modification of protein function .

Comparison with Similar Compounds

Similar Compounds

3-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the sulfonyl chloride group.

4-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the sulfonyl chloride group.

Uniqueness

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and agrochemistry. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a brominated pyrazole core linked to a sulfonyl chloride functional group. The molecular formula is C₅H₅BrClN₃O₂S, with a molecular weight of approximately 252.6 g/mol. The presence of the bromine atom may enhance the compound's biological activity by affecting its interactions with biological targets.

Anti-inflammatory and Analgesic Properties

Pyrazole compounds have historically been recognized for their anti-inflammatory and analgesic activities. For instance, derivatives like phenylbutazone have been used as potent anti-inflammatory agents . While specific data on this compound is sparse, the general trend indicates that modifications to the pyrazole structure can lead to enhanced therapeutic effects.

Study on Pyrazole Sulfonamides

A significant body of research has focused on pyrazole sulfonamides, which share structural characteristics with this compound. One study reported that various substituted pyrazole sulfonamides exhibited potent inhibitory effects against Trypanosoma brucei N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite responsible for African sleeping sickness. Compounds from this series demonstrated IC₅₀ values as low as 0.002 μM, indicating strong biological activity .

Insecticidal Properties

In addition to medicinal applications, pyrazole derivatives have been explored for their insecticidal properties. A study synthesized several pyrazole oxime ether derivatives that exhibited strong insecticidal activity against various pests at concentrations around 500 μg/mL. This suggests that compounds like this compound could also find applications in agricultural pest control.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | IC₅₀ Value |

|---|---|---|---|

| This compound | Structure | Potential anticancer activity | TBD |

| DDD85646 | Pyrazole sulfonamide | Inhibitor of Tb NMT | 0.002 μM |

| Phenylbutazone | Pyrazolidinedione | Anti-inflammatory | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.